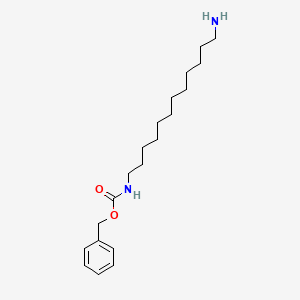
2-Bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one
Overview
Description
“2-Bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 66728-55-0 . It has a molecular weight of 283.55 . The IUPAC name for this compound is 2-bromo-1-(4-chloro-1-naphthyl)ethanone .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one” is 1S/C12H8BrClO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Synthesis and Characterization
A study elaborates on the synthesis of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one through a series of reactions involving 4-bromonaphthalen-1-ol, glacial acetic acid, and fused ZnCl2. This compound, through further synthesis steps, leads to compounds with antimicrobial activities, showcasing its potential in developing antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Spectral Characterization and Crystal Analysis
Another study focuses on the spectral characterization and single crystal analysis of bromo derivative of 2-acetyl-1-naphthol, emphasizing the structural understanding through FTIR, 1H NMR, 13C NMR, and GCMS. The detailed crystallographic analysis provides insights into the molecular and crystal structure, vital for material science and engineering applications (Patil, Pathan, & Zangade, 2021).
Thermal Decomposition Study
The thermal decomposition mechanisms of brominated flame retardants, such as 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), were analyzed to understand their behavior under high-temperature conditions. This research is crucial for assessing the environmental impact and safety of using such compounds in various applications (Altarawneh & Dlugogorski, 2014).
Environmental Presence and Impacts
A study examining the presence of alternate brominated flame retardants in U.S. house dust highlights the widespread use and potential environmental exposure to compounds like 2-Bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one. This research underlines the importance of monitoring and understanding the environmental fate of such chemicals (Stapleton et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(4-chloronaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKGAEKLTOUYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90792144 | |
| Record name | 2-Bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90792144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one | |
CAS RN |
66728-55-0 | |
| Record name | 2-Bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90792144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(1-adamantyl)ethyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1659574.png)


![2-[4-(1-adamantyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B1659579.png)

![3-(2-chlorophenyl)-4-(2-fluorophenyl)-5-[(6-nitro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazole](/img/structure/B1659582.png)



![2,2,2-Trifluoro-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1659591.png)
![(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659592.png)